1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
CAS No.: 2287280-23-1
Cat. No.: VC6029512
Molecular Formula: C9H15I
Molecular Weight: 250.123
* For research use only. Not for human or veterinary use.
![1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane - 2287280-23-1](/images/structure/VC6029512.png)
Specification
CAS No. | 2287280-23-1 |
---|---|
Molecular Formula | C9H15I |
Molecular Weight | 250.123 |
IUPAC Name | 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane |
Standard InChI | InChI=1S/C9H15I/c1-7(2)3-8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3 |
Standard InChI Key | DIGCFOCZMJAUGB-UHFFFAOYSA-N |
SMILES | CC(C)CC12CC(C1)(C2)I |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a bicyclo[1.1.1]pentane scaffold substituted at the 1-position with an iodine atom and at the 3-position with a 2-methylpropyl (isobutyl) group. The BCP core imposes significant steric strain due to its three bridging carbons, resulting in a bond angle of 60° at the bridgehead positions . Key structural descriptors include:
Table 1: Structural and physicochemical properties
Property | Value |
---|---|
IUPAC Name | 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane |
Molecular Formula | C₉H₁₅I |
Molecular Weight | 250.123 g/mol |
SMILES | CC(C)CC12CC(C1)(C2)I |
InChIKey | DIGCFOCZMJAUGB-UHFFFAOYSA-N |
PubChem CID | 137942266 |
The iodine atom introduces polarizability and serves as a synthetic handle for further functionalization, while the isobutyl group contributes to lipophilicity .
Synthesis and Scalability
Photochemical Radical Addition
The most efficient route involves a light-mediated reaction between [1.1.1]propellane and alkyl iodides. Under UV irradiation in a flow reactor, propellane undergoes strain-release addition with 1-iodo-2-methylpropane, yielding the target compound in >90% purity without catalysts or additives . This method scales to kilogram quantities, addressing previous limitations in BCP synthesis .
Table 2: Comparative synthesis methods
Method | Conditions | Yield | Scalability |
---|---|---|---|
Photochemical (flow) | UV light, solvent-free | 85–90% | Kilogram |
Radical initiators | AIBN, 70°C | 60–70% | Gram |
Carbene cyclopropanation | Dichlorocarbene, multi-step | 30–40% | Milligram |
The photochemical approach eliminates byproducts like oligomers, enabling direct use in downstream reactions .
Mechanistic Insights
The reaction proceeds via a radical chain mechanism:
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Homolytic cleavage of the C–I bond in the alkyl iodide generates an iodine radical and isobutyl radical.
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The isobutyl radical adds to [1.1.1]propellane, opening the strained central bond.
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: δ 1.8–2.1 ppm (isobutyl CH₂), 1.0 ppm (isobutyl CH₃).
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¹³C NMR: 25–30 ppm (bridgehead carbons), 10–15 ppm (isobutyl CH₃) .
Applications in Medicinal Chemistry
Bioisosteric Replacement
BCP derivatives mimic para-substituted benzene rings while improving drug-like properties:
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Solubility: BCPs reduce crystal lattice energy, enhancing aqueous solubility by 3–5× compared to aromatic analogs .
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Permeability: The non-planar structure improves membrane diffusion, as evidenced by PAMPA assays (Pe = 12 × 10⁻⁶ cm/s vs. 4 × 10⁻⁶ cm/s for benzene) .
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Metabolic Stability: Resistance to CYP450 oxidation due to lack of π-electrons .
Case Studies
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Kinase Inhibitors: Incorporation into Bruton’s tyrosine kinase (BTK) inhibitors increased oral bioavailability (F = 65% vs. 40% for aromatic analog) .
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CNS Drugs: Improved blood-brain barrier penetration in δ-opioid receptor modulators .
Derivatization Strategies
Cross-Coupling Reactions
The iodine atom enables diverse transformations:
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Suzuki-Miyaura: Pd-catalyzed coupling with aryl boronic acids yields biaryl BCPs .
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Ullmann Coupling: Synthesis of BCP ethers with phenolic partners .
Challenges in Functionalization
Steric hindrance at the bridgehead limits nucleophilic substitutions. For example, SN2 reactions with hydroxide ions proceed in <10% yield, favoring elimination pathways .
Industrial and Environmental Considerations
Environmental Fate
The iodine moiety may hydrolyze to iodide ions under aqueous conditions (t₁/₂ = 48 h at pH 7) . Ecotoxicity studies are lacking, but bioaccumulation potential is low (log P = 3.1).
Future Directions
Scalable Production
Continuous-flow systems with LED irradiation could reduce energy costs by 40% compared to batch reactors .
Novel Applications
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